Silatrano

Descripción general

Descripción

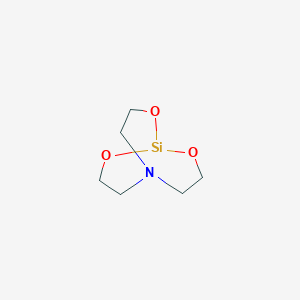

Silatranes are a class of organosilicon compounds that have garnered significant attention due to their unique structural features and wide range of applications. These compounds are characterized by a silicon atom connected to a nitrogen atom through a pentacoordinate bond, forming part of a larger heterocyclic structure. The interest in silatranes spans various fields, including biology, material science, pharmaceutics, agriculture, and medicine, due to their diverse properties and potential uses .

Synthesis Analysis

The synthesis of silatranes typically involves the reaction of organosilanes with polyols or amines. For instance, a new class of silatranes with all six-membered rings was prepared by reacting organosilanes with tris(2-hydroxy-4,6-dimethylbenzyl)amine or by reacting Si(OMe)4 with the same amine . Optically active silatrane derivatives have been synthesized by reacting optically active triethanolamine derivatives with XSi(OMe)3 . Additionally, silatrane complexes can be synthesized by the direct reaction of SiO2 and trialkanolamines, which are explored as ceramic precursors via hydrolytic sol-gel processing .

Molecular Structure Analysis

The molecular structure of silatranes is intriguing due to the variation of the Si-N bond length based on the axial substituent of Si. X-ray analysis and theoretical studies have provided insights into the structural aspects of silatranes. For example, the Si-N distances in a series of silatranes were found to vary significantly depending on the exocyclic substituent, with a range of 2.745(4) Å to 2.025(4) Å . The molecular mechanics calculations of optically active silatrane derivatives also indicated that the substituents exist in the equatorial position, which is consistent with X-ray analysis .

Chemical Reactions Analysis

Silatranes exhibit a variety of chemical behaviors due to their unique structures. The reactivity of silatranes has been explored in the context of their potential as ligands for metal complex structures. For instance, 1-(3-aminopropyl)silatrane was synthesized and reacted with various aldehydes and metal salts to form new derivatives . Novel 1,2,3-triazole based silatranes were synthesized using a "click silylation" approach, which resulted in compounds that are more hydrolytically stable than their open chain analogues . Furthermore, silatranes with urea functionality were synthesized through nucleophilic addition of amines to isocyanatopropyltriethoxysilane, followed by transesterification with triethanolamine10.

Physical and Chemical Properties Analysis

The physical and chemical properties of silatranes are influenced by the hypervalent X-Si≡N bond. This bond plays a decisive role in the physicochemical and spectroscopic characteristics of silatranes . For example, the gas-phase electron diffraction study of methyl silatrane revealed a Si-N distance that indicates essentially no dative bonding between Si and N in the gas phase, which contrasts with the solid-state result showing a dative bond . The sol-gel processing of silatranes has been used to produce ceramic products with homogeneous microporous structures and high surface areas . Additionally, the structural aspects of SBA-1 cubic mesoporous silica synthesized via a sol-gel process using a silatrane precursor were investigated, demonstrating the influence of various synthesis parameters on the resulting material's structure and properties .

Aplicaciones Científicas De Investigación

Aplicaciones médicas

Los silatranos han mostrado promesa en el campo médico debido a sus propiedades biológicas. Se han explorado por su potencial para curar heridas y estimular el crecimiento del cabello. Su actividad pilotrópica, que se refiere a su capacidad para influir en los folículos pilosos, es particularmente notable. Además, los silatranos exhiben propiedades farmacológicas, incluidas las actividades antitumorales, anticancerígenas, antibacterianas, antiinflamatorias y fungicidas .

Mejoras agrícolas

En la agricultura, los silatranos se utilizan para estimular la germinación de semillas y el crecimiento de las plantas. Su alta actividad fisiológica los convierte en excelentes candidatos para bioestimulantes, ayudando a mejorar los rendimientos de los cultivos y la resistencia a los factores estresantes ambientales .

Innovaciones en ciencia de materiales

Los silatranos contribuyen significativamente a la ciencia de los materiales, particularmente en el desarrollo de zeotipos mesoporosos y la formación de polímeros. Su capacidad para formar monocapas de siloxano estables y lisas en diversas superficies se aprovecha para crear materiales avanzados con propiedades deseables .

Química Sol-Gel

El proceso sol-gel, que implica la transición de un sistema de un ‘sol’ líquido a una fase ‘gel’ sólida, se beneficia del uso de silatranos. Ayudan a formar materiales basados en sílice que tienen aplicaciones en recubrimientos, óptica y electrónica .

Microscopía de fuerza atómica (AFM)

En el ámbito de la nanotecnología, los silatranos se utilizan en la microscopía de fuerza atómica para modificar las puntas de las sondas AFM. Esto mejora la sensibilidad y la resolución de la sonda, lo que permite realizar mediciones más precisas a escala nanométrica .

Productos industriales y comerciales

Los silatranos encuentran aplicaciones en la industria como promotores de adhesión y componentes en composiciones de caucho. Su estructura química única los hace adecuados para mejorar el rendimiento y la durabilidad de los productos comerciales .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Silatrane is a unique compound that has been found to interact with a variety of biological targets. Some of the primary targets of Silatrane include proteins and nucleic acids . The compound has been found to stimulate the biosynthesis of these crucial biomolecules, indicating its potential role in cellular growth and development .

Mode of Action

The mode of action of Silatrane is largely attributed to its unique structure, which includes a variation of Si–N bond length based on the axial substituent of Si . This structural feature allows Silatrane to interact with its targets in a specific manner, leading to changes in their activity. For instance, Silatrane has been found to regulate the activity of enzymes and hormones , which play crucial roles in various biological processes.

Biochemical Pathways

Silatrane affects several biochemical pathways due to its interaction with proteins and nucleic acids. By stimulating the biosynthesis of these biomolecules, Silatrane can influence the pathways they are involved in, leading to downstream effects. For example, the stimulation of protein synthesis can impact pathways related to cellular growth and development .

Pharmacokinetics

Its high physiological activity suggests that it may have good bioavailability

Result of Action

The action of Silatrane results in a variety of molecular and cellular effects. It has been found to exert a protective effect during hypo- and hyperthermia, oxygen starvation, and radiation damage . Additionally, Silatrane has shown potential for medical use to heal wounds or stimulate hair growth . It also exhibits pharmacological properties such as antitumor, anticancer, antibacterial, anti-inflammatory, and fungicidal activity .

Action Environment

The action of Silatrane can be influenced by environmental factors. For instance, Silatrane has the ability to mildly control hydrolysis, allowing it to form extremely stable and smooth siloxane monolayers almost on any surface . This suggests that the compound’s action, efficacy, and stability may be influenced by the presence of water and other environmental conditions.

Análisis Bioquímico

Biochemical Properties

Silatrane’s biochemical properties are determined by its basicity, which depends on its stereoelectronic structure . It interacts with various biomolecules, and its reactivity and physicochemical properties are influenced by these interactions .

Cellular Effects

The specific biological activity of Silatrane has attracted significant attention . It influences cell function by interacting with various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Silatrane exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its unique reactivity is due to both the electron density distribution and the spatial structure .

Temporal Effects in Laboratory Settings

The effects of Silatrane change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched .

Dosage Effects in Animal Models

The effects of Silatrane vary with different dosages in animal models . Studies are ongoing to determine any threshold effects, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

Silatrane is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Silatrane within cells and tissues is a complex process that involves interactions with transporters and binding proteins . Research is ongoing to understand its effects on localization or accumulation .

Subcellular Localization

The subcellular localization of Silatrane and its effects on activity or function are areas of active research . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Propiedades

IUPAC Name |

2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3Si/c1-4-8-11-9-5-2-7(1)3-6-10-11/h11H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRZYNDNPQRQRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CO[SiH]2OCCN1CCO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3Si | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

283-60-3 | |

| Record name | Silatrane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=283-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[3.1.0]hexane, 2,4-diethoxy-, (1-alpha-,2-alpha-,4-alpha-,5-alpha-)-(9CI)](/img/structure/B128848.png)